2-Pentenal, 4-methyl-
Overview
Description
2-Pentenal, 4-methyl-: is an organic compound with the molecular formula C6H10O It is an alpha, beta-unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the end of the carbon chain4-methyl-2-pentenal and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Pentenal, 4-methyl- can be achieved through the aldol condensation of propionaldehyde. The reaction involves mixing propionaldehyde with a nitrogenous organic alkali and an organic acid. The mixture is stirred to react, and water is added to wash the obtained product, resulting in 2-Pentenal, 4-methyl- .
Industrial Production Methods: In an industrial setting, the preparation of 2-Pentenal, 4-methyl- involves the use of propionic aldehyde and piperidine as a catalyst. The reaction is carried out at a controlled temperature of 20°C to 25°C, with acetic acid added dropwise. The reaction mixture is then separated, and the crude product is obtained .
Chemical Reactions Analysis
Types of Reactions: 2-Pentenal, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: The double bond in 2-Pentenal, 4-methyl- makes it susceptible to addition reactions with halogens and hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Addition Reactions: Halogens like bromine and hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Addition Reactions: Halogenated compounds and saturated hydrocarbons.
Scientific Research Applications
2-Pentenal, 4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is being conducted on its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-Pentenal, 4-methyl- involves its interaction with molecular targets through its aldehyde group and double bond. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic addition and oxidation-reduction reactions .
Comparison with Similar Compounds
- 2-Pentenal, 2-methyl-
- 2-Pentanol, 4-methyl-
Comparison:
- 2-Pentenal, 2-methyl- has a similar structure but differs in the position of the methyl group, which affects its reactivity and physical properties .
- 2-Pentanol, 4-methyl- is an alcohol, and its chemical behavior is significantly different due to the presence of a hydroxyl group instead of an aldehyde group .
2-Pentenal, 4-methyl- stands out due to its unique combination of an aldehyde group and a double bond, making it a versatile compound in various chemical reactions and applications.
Biological Activity
2-Pentenal, 4-methyl- (also known as 4-methyl-2-pentenal) is an organic compound classified as an unsaturated aldehyde. This compound has garnered attention in various fields, including environmental science, food chemistry, and toxicology, due to its biological activity and potential health implications. This article explores its biological activity through detailed research findings, case studies, and data tables.
Molecular Structure
The molecular formula of 2-Pentenal, 4-methyl- is C₅H₈O, with a molecular weight of approximately 84.12 g/mol. The structure features a double bond between the second and third carbon atoms and an aldehyde functional group at the end of the chain.
Toxicological Profile
Research indicates that 2-Pentenal, 4-methyl- exhibits various biological activities that can impact human health and environmental systems. A provisional peer-reviewed toxicity assessment conducted by the U.S. Environmental Protection Agency (EPA) outlines key findings regarding its toxicity levels:
- Acute Toxicity : Initial studies suggest that exposure to high concentrations can lead to respiratory irritation and potential central nervous system effects.
- Chronic Exposure : Long-term inhalation studies in animal models indicate potential renal toxicity, with significant kidney weight increases noted at elevated exposure levels (660.7 mg/m³) .
Table 1: Summary of Toxicological Data for 2-Pentenal, 4-methyl-
Study Type | Exposure Route | NOAEL (mg/m³) | LOAEL (mg/m³) | Observed Effects |
---|---|---|---|---|
Inhalation | Animal Study | ND | 660.7 | Increased kidney weights |
Oral | Human Study | ND | ND | No significant data available |
Inhalation | Human Study | ND | ND | No significant data available |
Note: NOAEL = No Observed Adverse Effect Level; LOAEL = Lowest Observed Adverse Effect Level; ND = No Data
Environmental Impact
The ozonolysis of 2-Pentenal, 4-methyl- has been studied to understand its role in atmospheric chemistry. It reacts with ozone to form secondary organic aerosols (SOAs), which can affect air quality and climate. The kinetics of this reaction have been characterized experimentally:
- Rate Coefficient : The average rate coefficient for the ozonolysis reaction was found to be , indicating a relatively slow reaction rate compared to other atmospheric processes .
Table 2: Ozonolysis Rate Coefficients for 2-Pentenal, 4-methyl-
Reaction Condition | Rate Coefficient (cm³/molecule/s) |
---|---|
Low-Frequency Reactor | |
Atmospheric Simulation | |
Average |
Food Chemistry
2-Pentenal, 4-methyl- is detected in various food products, contributing to their flavor profiles. It has been identified in potatoes and green tea as a compound responsible for sweet and nutty flavors. Its presence in these foods suggests potential applications as a flavoring agent or biomarker for dietary intake .
Metabolic Pathways
Studies have also explored the metabolic pathways involving this compound. It is hypothesized that it may undergo biotransformation in the liver, leading to the formation of various metabolites that could exhibit distinct biological activities.
Properties
IUPAC Name |
4-methylpent-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWPMNBTULNXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-56-1 | |
Record name | 4-Methyl-2-pentenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5362-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentenal, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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